Bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate
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Overview
Description
Bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C20H36O6 . It is characterized by the presence of a cyclohexane ring substituted with two ester groups, each linked to a 6-hydroxyhexyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 6-hydroxyhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like alcohols or amines can be used under appropriate conditions.
Major Products:
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 6-hydroxyhexanol.
Oxidation: Aldehydes or carboxylic acids derived from the hydroxyl groups.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups and hydroxyl chains allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
- Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate
- Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate
Comparison: Bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate is unique due to its specific hydroxylhexyl chains, which impart distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
193073-64-2 |
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Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
bis(6-hydroxyhexyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H36O6/c21-13-7-1-3-9-15-25-19(23)17-11-5-6-12-18(17)20(24)26-16-10-4-2-8-14-22/h17-18,21-22H,1-16H2 |
InChI Key |
IUBXWXWJBLJFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCCCCCCO)C(=O)OCCCCCCO |
Origin of Product |
United States |
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